N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O5S2 and its molecular weight is 484.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in this area often focuses on the synthesis of novel compounds with potential biological or pharmaceutical applications. For instance, studies on the formation and ring contraction of benzo[1,2]thiazepine-1,1-dioxides from and to benzo[e][1,2]thiazine-1,1-dioxides demonstrate the interest in synthesizing and analyzing the structural properties of such compounds (Khalaj & Adibpour, 2008). This research contributes to the understanding of chemical reactions and mechanisms underlying the synthesis of complex heterocyclic compounds.
Biological Activity and Potential Applications
The exploration of biological activities, such as antimicrobial, antitumor, and enzyme inhibitory effects, is a significant area of interest. For example, compounds incorporating thiadiazole moieties have been assessed for their insecticidal potential against the cotton leafworm, highlighting the pursuit of novel compounds for agricultural applications (Fadda et al., 2017). Furthermore, the theoretical investigation of antimalarial sulfonamides for COVID-19 drug applications underscores the relevance of such compounds in addressing global health challenges (Fahim & Ismael, 2021).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of novel heterocycles for their antimicrobial and antitumor activities represent a critical research direction. Studies such as the synthesis of pyrazolobenzothiazine-based chalcones and their pyrimidine derivatives, and their assessment for antibacterial activities, provide insights into the potential therapeutic applications of these compounds (Bukhari et al., 2011).
Enzyme Inhibition for Therapeutic Applications
The investigation of enzyme inhibitory properties, such as α-glucosidase and acetylcholinesterase inhibition, highlights the therapeutic potential of compounds with benzodioxane and acetamide moieties. This area of research aims to develop novel treatments for diseases such as diabetes and Alzheimer's by inhibiting specific enzymes involved in disease pathways (Abbasi et al., 2019).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-2-26-16-6-4-3-5-15(16)21-19(33(26,28)29)12-23-22(25-21)32-13-20(27)24-14-7-8-17-18(11-14)31-10-9-30-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNCVMFKFIQCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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